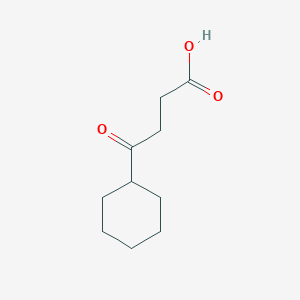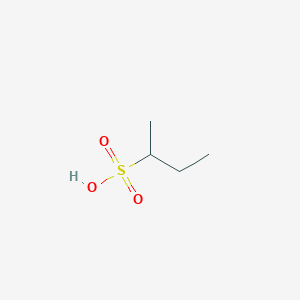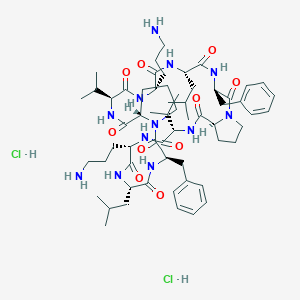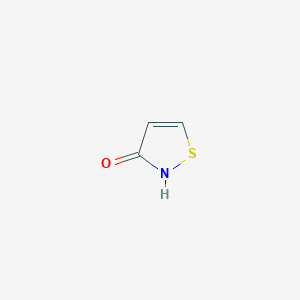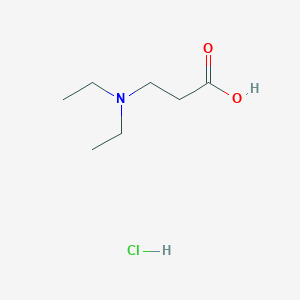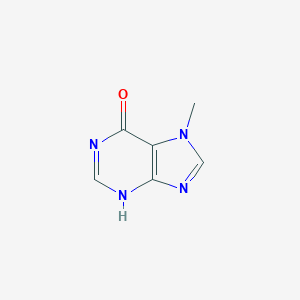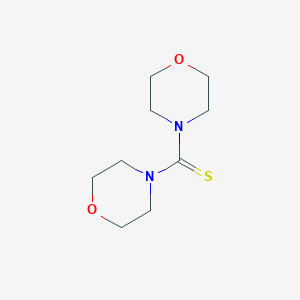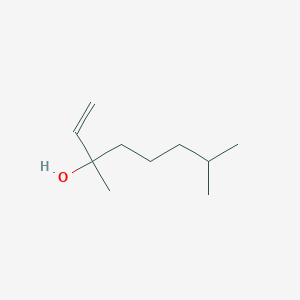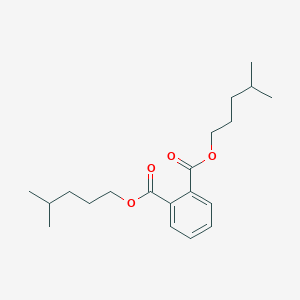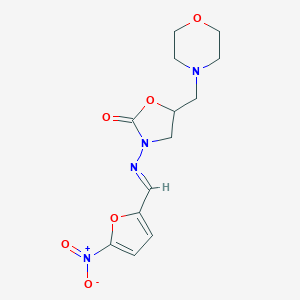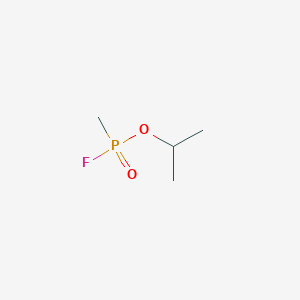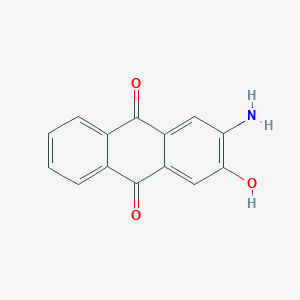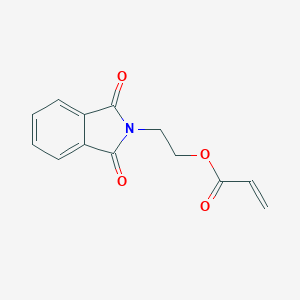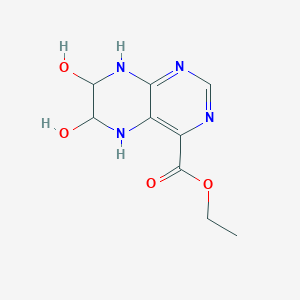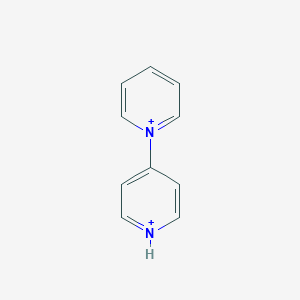
1-Pyridin-1-ium-4-ylpyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyridin-1-ium-4-ylpyridin-1-ium is a heterocyclic compound that has gained significant attention in the field of chemistry due to its diverse applications. It is a cationic species that is used as a ligand in coordination chemistry and as a building block in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 1-Pyridin-1-ium-4-ylpyridin-1-ium is not fully understood. However, it is believed to act as a Lewis base, donating a pair of electrons to a metal ion to form a stable coordination complex. This complex can then undergo various reactions, including oxidation, reduction, and substitution.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 1-Pyridin-1-ium-4-ylpyridin-1-ium. However, it has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Pyridin-1-ium-4-ylpyridin-1-ium in lab experiments include its stability, ease of synthesis, and ability to form stable coordination complexes with various metal ions. However, its limitations include its potential toxicity and limited solubility in some solvents.
Direcciones Futuras
There are several future directions for the study of 1-Pyridin-1-ium-4-ylpyridin-1-ium. These include:
1. Exploring its potential use as a photosensitizer in photodynamic therapy for cancer.
2. Studying its antimicrobial properties and potential use as an antimicrobial agent.
3. Investigating its potential use as a ligand in the synthesis of new coordination complexes with unique properties.
4. Developing new synthesis methods to improve its yield and purity.
5. Studying its potential use in catalysis and as a building block in the synthesis of new organic compounds.
In conclusion, 1-Pyridin-1-ium-4-ylpyridin-1-ium is a versatile compound with diverse applications in various scientific fields. Its stability, ease of synthesis, and ability to form stable coordination complexes with various metal ions make it a valuable building block in the synthesis of various organic compounds. Further research is needed to fully understand its mechanism of action and explore its potential applications in photodynamic therapy, antimicrobial agents, and catalysis.
Métodos De Síntesis
1-Pyridin-1-ium-4-ylpyridin-1-ium can be synthesized through various methods, including the reaction of 4-chloropyridine with pyridine in the presence of a base, or by reacting 4-bromopyridine with pyridine in the presence of a palladium catalyst. The most common method for synthesizing 1-Pyridin-1-ium-4-ylpyridin-1-ium involves the reaction of 4-chloropyridine with pyridine in the presence of a base, such as potassium carbonate, in anhydrous dimethylformamide (DMF) at elevated temperatures.
Aplicaciones Científicas De Investigación
1-Pyridin-1-ium-4-ylpyridin-1-ium has been extensively studied for its potential applications in various scientific fields. It is commonly used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metal ions. It has also been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
16077-77-3 |
|---|---|
Nombre del producto |
1-Pyridin-1-ium-4-ylpyridin-1-ium |
Fórmula molecular |
C10H10N2+2 |
Peso molecular |
158.2 g/mol |
Nombre IUPAC |
1-pyridin-1-ium-4-ylpyridin-1-ium |
InChI |
InChI=1S/C10H9N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h1-9H/q+1/p+1 |
Clave InChI |
IYYUWAULZBEIST-UHFFFAOYSA-O |
SMILES |
C1=CC=[N+](C=C1)C2=CC=[NH+]C=C2 |
SMILES canónico |
C1=CC=[N+](C=C1)C2=CC=[NH+]C=C2 |
Sinónimos |
1,4-Bipyridinium(8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



